molecular formula C13H17ClN2O4S B1597811 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride CAS No. 680618-12-6

2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride

Cat. No.: B1597811
CAS No.: 680618-12-6
M. Wt: 332.8 g/mol
InChI Key: KYVQCVBMLZMRKL-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a specialized chemical reagent designed for advanced synthetic organic chemistry and drug discovery research. This molecule integrates a sulfonyl chloride group with a pyrrolidine-carbonyl-amino moiety, making it a valuable intermediate for constructing more complex molecular architectures. Reagents of this class are frequently employed in medicinal chemistry as potential precursors for the development of pharmacologically active compounds, including enzyme inhibitors . The reactive benzenesulfonyl chloride group is a key functional handle that enables this compound to participate in various condensation reactions, particularly with carbonyl compounds, and can serve as an effective reagent in the synthesis of acid chlorides from carboxylic acids . Furthermore, the pyrrolidine component is a common scaffold in pharmaceuticals and is studied for its role in enhancing the properties of drug candidates . This makes the compound a compelling building block for researchers focused on synthesizing and evaluating novel molecules, such as pyrrolidine derivatives, for their biological activity and mechanism of action . It is intended for use by professional chemists in a controlled laboratory setting.

Properties

IUPAC Name

2-ethoxy-5-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-2-20-11-6-5-10(9-12(11)21(14,18)19)15-13(17)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVQCVBMLZMRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N2CCCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374487
Record name 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-12-6
Record name 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride (CAS No. 680618-12-6) is a sulfonamide derivative with potential biological applications. Its molecular formula is C13H17ClN2O4S, and it has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the compound's biological activities, synthesis, and relevant research findings.

PropertyValue
Molecular FormulaC13H17ClN2O4S
Molecular Weight332.8 g/mol
IUPAC Name2-ethoxy-5-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride
CAS Number680618-12-6

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that these compounds can inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Properties

Research has also pointed towards the anticancer potential of sulfonamide derivatives. A study involving the synthesis of various benzene sulfonamide derivatives showed promising results against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of a series of pyrrolidine-containing sulfonamide derivatives, including this compound. The synthesized compounds were screened for their biological activities, revealing that several exhibited significant anti-inflammatory and antioxidant activities in vitro. These findings suggest that modifications to the pyrrolidine moiety can enhance biological efficacy .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. For instance, sulfonamide compounds often act as enzyme inhibitors, particularly in pathways related to bacterial folic acid synthesis or cancer cell metabolism. This interaction can lead to cell cycle arrest or apoptosis in cancer cells while inhibiting bacterial growth.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily utilized in the synthesis of biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceutical agents. Notably, derivatives of this compound have been explored for their anticancer and antimicrobial properties.

Anticancer Activity

Research has demonstrated that derivatives synthesized from 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride exhibit significant anticancer activity. For instance, a study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing that certain modifications enhance cytotoxic effects compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Derivatives

CompoundIC50 (µM)Cell LineReference
Compound A10A549 (Lung)
Compound B15HCT116 (Colon)
Compound C20MCF7 (Breast)

Antimicrobial Activity

In addition to anticancer effects, this compound's derivatives have shown promising results against multidrug-resistant bacteria. For example, compounds derived from this sulfonyl chloride were tested against strains of Staphylococcus aureus and demonstrated selective antimicrobial activity .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundMIC (µg/mL)Bacterial StrainReference
Compound D8MRSA (Methicillin-resistant S. aureus)
Compound E16VRE (Vancomycin-resistant E. faecium)

Synthesis of Novel Compounds

The versatility of this compound extends to its role as a building block in organic synthesis. It can undergo various reactions to form complex structures that are essential in drug development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery and development:

  • A study focused on synthesizing new pyrrolidine derivatives showed that modifications to the amino group significantly influenced both anticancer and antimicrobial activities .
  • Another research effort emphasized the importance of structural variations in enhancing biological activity, indicating that even minor changes can lead to substantial differences in efficacy .

Chemical Reactions Analysis

Sulfonamide Formation via Amine Nucleophilic Substitution

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with primary or secondary amines to form sulfonamides, a key reaction in pharmaceutical synthesis .

Reaction ConditionsReagents/BaseProduct Application
CH₂Cl₂, room temperatureAmine, (i-Pr)₂EtN, DMAPAntibacterial agents
THF, 0–25°CNaH, chloroformate reagentCarbamate derivatives

For example:

  • Reaction with benzyl-methyl-amine yields (2S,4R)-4-mercapto-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid benzyl-methyl-amide .

  • Primary amines like piperidine generate piperidine-4-carboxylic acid derivatives under mild conditions .

Hydrolysis to Sulfonic Acids

The sulfonyl chloride group hydrolyzes in aqueous environments to form sulfonic acids, particularly under basic or elevated-temperature conditions .

Hydrolysis PathwayConditionsByproduct
Alkaline hydrolysisNaOH, H₂O, 70–80°CNaCl, CO₂
Acidic hydrolysisHCl, H₂O, refluxHCl gas

This reactivity necessitates anhydrous handling during synthesis .

Bioconjugation and Protein Modification

The compound’s sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine amines, serine hydroxyls) in biomolecules, enabling applications in drug delivery systems .

Target BiomoleculeReaction SiteApplication Example
AntibodiesLysine ε-aminoAntibody-drug conjugates
PolymersTerminal –OH/–NH₂Functionalized hydrogels

Thiol Exchange Reactions

The sulfonyl chloride group reacts with thiols (e.g., potassium thioacetate) to form thioesters or disulfides, useful in material science .

Thiol SourceConditionsProduct
Potassium thioacetateDMF, 25–100°CS-Acetyl protected derivatives
MercaptopyrimidinesNaOMe/MeOHChiral sulfinates

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in the carboxamide substituent, sulfonyl chloride positioning, or aromatic ring modifications. Below is a detailed comparison with four closely related derivatives (Table 1) and their functional distinctions:

Table 1: Structural and Functional Comparison of Analogous Sulfonyl Chlorides

Compound Name Substituent at 5-Position CAS Number Key Properties/Applications
2-Ethoxy-5-(pyrrolidine-1-carboxamido)benzene-1-sulfonyl chloride Pyrrolidine-1-carbonyl 680618-12-6 Intermediate for proteasome inhibitors; moderate steric hindrance
2-Ethoxy-5-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride Piperidine-1-carbonyl 680618-11-5 Enhanced solubility due to larger aliphatic ring; used in kinase inhibitor synthesis
2-Ethoxy-5-(pyridine-2-carboxamido)benzene-1-sulfonyl chloride Pyridine-2-carbonyl 680618-08-0 Aromatic substituent enables π-π interactions; higher thermal stability
2-Ethoxy-5-(terephthalamido)benzene-1-sulfonyl chloride Terephthalamido (aromatic dicarboxamide) 680618-05-7 Rigid planar structure; used in polymer crosslinking

Key Findings

Steric and Electronic Effects :

  • The pyrrolidine derivative exhibits moderate steric hindrance compared to the bulkier piperidine analog. This impacts its reactivity in nucleophilic substitution reactions, where piperidine-based derivatives show slower kinetics due to increased steric shielding of the sulfonyl chloride group .
  • Pyridine-substituted analogs (e.g., pyridine-2-carbonyl) demonstrate enhanced electronic delocalization, improving stability under acidic conditions compared to aliphatic pyrrolidine/piperidine derivatives .

Biological Activity :

  • In proteasome inhibitor synthesis, the pyrrolidine variant (compound 24 in ) demonstrated superior binding affinity to the target enzyme compared to morpholine-containing analogs. This is attributed to pyrrolidine’s optimal ring size (5-membered), which balances conformational flexibility and van der Waals interactions .

Commercial and Synthetic Viability :

  • Despite its utility, the pyrrolidine derivative has been discontinued in commercial catalogs (e.g., CymitQuimica), likely due to challenges in large-scale purification or stability issues . In contrast, piperidine and pyridine analogs remain available, suggesting broader industrial applicability .

Research Implications and Limitations

  • Synthetic Challenges: The synthesis of 2-ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride requires precise control over reaction conditions (e.g., sulfonyl chloride generation), as side reactions may lead to dimerization or hydrolysis .
  • Comparative Reactivity : Pyridine-based sulfonyl chlorides exhibit higher electrophilicity at the sulfonyl group due to electron-withdrawing effects, making them more reactive in amidation or esterification reactions than aliphatic analogs .

Preparation Methods

Sulfonyl Chloride Formation

The sulfonyl chloride group is commonly introduced by sulfonation followed by chlorination:

  • Sulfonation : Aromatic sulfonation is performed using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature to introduce the sulfonyl chloride group at the 5-position relative to the ethoxy substituent.
  • Chlorination : If sulfonic acid intermediates are formed, they are converted to sulfonyl chlorides using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

This method is well-documented for preparing arylsulfonyl chlorides with high regioselectivity and yield.

Introduction of the Pyrrolidine-1-carbonyl Amino Group

Amide Bond Formation

The key step involves coupling the sulfonyl chloride intermediate with pyrrolidine-1-carboxylic acid derivatives or pyrrolidine itself to form the amide linkage:

  • The sulfonyl chloride reacts with the amino group of pyrrolidine or its derivatives to form the sulfonamide bond.
  • Alternatively, pyrrolidine-1-carbonyl chloride can be prepared separately and then coupled with the amino group on the aromatic ring if present.

Reaction Conditions

  • Reactions are typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran.
  • Bases like triethylamine or pyridine are used to scavenge HCl generated during the coupling.
  • Temperature control (0–25 °C) is critical to avoid side reactions.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome
1 Starting from 2-ethoxyaniline Ethoxy-substituted aromatic amine
2 Chlorosulfonic acid, 0–5 °C, sulfonation 2-Ethoxy-5-aminobenzenesulfonyl chloride intermediate
3 Pyrrolidine-1-carboxylic acid or pyrrolidine + coupling agents (e.g., EDCI, HOBt) Formation of 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride

Alternative Preparation Methods and Research Findings

Sodium Sulfinate Route

Research on sodium sulfinates (RSO2Na) indicates that sulfonyl chlorides can be prepared or derived via oxidation or chlorination of sodium sulfinates. For example, reduction of sulfonyl chlorides by sodium sulfite followed by controlled oxidation can afford sulfonyl chlorides in good yields. However, direct application to the target compound requires adaptation due to the pyrrolidine substituent.

Use of Sulfonyl Chloride Intermediates in Amide Formation

The literature on pyrrolidine-containing compounds, such as CB2 receptor modulators, shows that sulfonyl chlorides bearing pyrrolidine substituents are synthesized via amide bond formation with sulfonyl chloride intermediates. This supports the approach of preparing the sulfonyl chloride first, then coupling with pyrrolidine derivatives.

Process Optimization and Scale-Up Considerations

  • Purification is often achieved by recrystallization or chromatographic methods to isolate the sulfonyl chloride in pure form.
  • Moisture sensitivity of sulfonyl chlorides necessitates anhydrous conditions and inert atmosphere during preparation.
  • Yields reported in related sulfonyl chloride syntheses range from moderate to high (60–90%) depending on reaction conditions and substrate purity.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Material 2-Ethoxyaniline or 2-ethoxybenzene derivatives Commercially available or synthesized
Sulfonation Reagent Chlorosulfonic acid (ClSO3H) Temperature: 0–5 °C for regioselectivity
Chlorination Reagent Thionyl chloride (SOCl2) or PCl5 Converts sulfonic acid to sulfonyl chloride
Amide Coupling Reagents Pyrrolidine, EDCI, HOBt, triethylamine Anhydrous solvents, inert atmosphere
Solvent Dichloromethane, tetrahydrofuran Dry and oxygen-free
Temperature 0–25 °C Controls side reactions
Yield Range 60–90% Depends on purity and reaction control
Purification Method Recrystallization, chromatography To remove sulfonic acid and impurities

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride?

The compound contains a benzenesulfonyl chloride core substituted with ethoxy and pyrrolidine-1-carbonyl-amino groups. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.2 ppm for OCH2_2), pyrrolidine protons (δ ~1.8–3.5 ppm), and sulfonyl chloride resonance.
  • Mass Spectrometry (MS) : High-resolution MS (exact mass: 346.054272) to verify molecular formula C13_{13}H17_{17}ClN2_2O4_4S .
  • Infrared (IR) Spectroscopy : Peaks at ~1370 cm1^{-1} (S=O stretching) and ~1180 cm1^{-1} (C-Cl) confirm sulfonyl chloride functionality .

Q. What synthetic routes are reported for preparing this compound, and how is purity optimized?

The compound is typically synthesized via sequential functionalization of benzenesulfonyl chloride precursors:

  • Step 1 : Nitration and reduction to introduce the amino group at the 5-position.
  • Step 2 : Reaction with pyrrolidine-1-carbonyl chloride to form the urea linkage.
  • Step 3 : Ethoxylation at the 2-position using ethyl bromide in basic conditions. Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>97%). Monitor by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the solvolysis kinetics of this compound compare to other benzenesulfonyl chloride derivatives in fluoroalcohol solvents?

Benzenesulfonyl chlorides undergo nucleophilic substitution (SN_\text{N}2) in solvents like trifluoroethanol (TFE). The ethoxy and pyrrolidine groups influence reactivity:

  • Electron-Withdrawing Effects : The sulfonyl chloride group accelerates solvolysis, but the electron-donating ethoxy group at the 2-position may reduce reactivity compared to nitro-substituted analogs.
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor absorbance changes at 270 nm (loss of sulfonyl chloride) in TFE/water mixtures. Rate constants (kk) can be compared to derivatives like p-nitrobenzenesulfonyl chloride, which reacts faster due to stronger electron withdrawal .

Q. What strategies are recommended for resolving contradictions in reactivity data between this compound and its piperidine/morpholine analogs?

Contradictions may arise from steric or electronic differences in the urea substituent:

  • Steric Hindrance : Pyrrolidine’s five-membered ring imposes less steric bulk than piperidine, potentially increasing accessibility for reactions at the sulfonyl chloride group.
  • Electronic Effects : Morpholine’s oxygen atom enhances electron density at the urea linkage, altering resonance stabilization. Methodology : Conduct comparative Hammett studies using substituent constants (σ\sigma) to quantify electronic effects. Pair with DFT calculations (e.g., B3LYP/6-31G*) to model transition states .

Q. How can crystallographic data be leveraged to predict the compound’s reactivity in solid-phase synthesis?

X-ray crystallography of related sulfonyl chlorides (e.g., 2-chloro-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl-pyridine) reveals planar sulfonyl groups and bond angles critical for nucleophilic attack. Key parameters:

  • S-O Bond Length : ~1.43 Å (shorter bonds indicate higher electrophilicity).
  • Dihedral Angles : Angle between the benzene ring and sulfonyl group affects steric accessibility. Apply Cambridge Structural Database (CSD) queries to identify structural analogs and correlate geometry with reactivity .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Monitoring TLC, HPLC-UV Kinetic profiling via stopped-flow techniques
Structural Analysis 1^1H NMR, IR X-ray crystallography, DFT modeling
Reactivity Studies Solvent polarity effects (e.g., EtOH vs. TFE)Hammett analysis, isotopic labeling (e.g., 18^{18}O)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride

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